Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate
Overview
Description
Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate is a chemical compound known for its unique structure and properties. It is utilized in various scientific research fields, including pharmaceuticals, materials science, and organic chemistry. This compound features an ester functional group and a ketone group, contributing to its reactivity and versatility in chemical synthesis .
Preparation Methods
The synthesis of Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate typically involves the esterification of 5-oxovaleric acid with ethanol in the presence of a catalyst. The reaction conditions often include an acidic environment to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate has diverse applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it valuable in the development of new materials with specific properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate involves its interaction with specific molecular targets and pathways. The ester and ketone functional groups allow it to participate in various biochemical reactions, influencing cellular processes and pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate can be compared with similar compounds such as:
Ethyl 5-phenyl-5-oxovalerate: Lacks the methoxyethoxy group, resulting in different reactivity and applications.
Ethyl 5-[4-(methoxy)phenyl]-5-oxovalerate: Contains a methoxy group instead of a methoxyethoxy group, affecting its chemical properties and uses.
The presence of the methoxyethoxy group in this compound enhances its solubility and reactivity, making it unique among similar compounds .
Properties
IUPAC Name |
ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-3-20-16(18)6-4-5-15(17)13-7-9-14(10-8-13)21-12-11-19-2/h7-10H,3-6,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOQNNGILKFDCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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